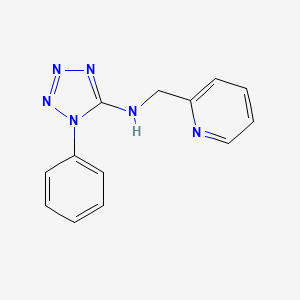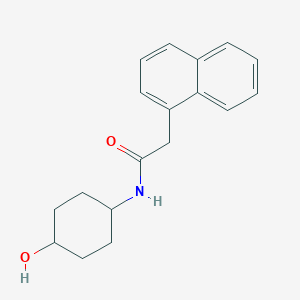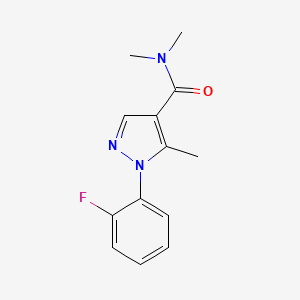![molecular formula C17H14F3N3O2S B7474100 4-[[[2-(Trifluoromethyl)quinolin-4-yl]amino]methyl]benzenesulfonamide](/img/structure/B7474100.png)
4-[[[2-(Trifluoromethyl)quinolin-4-yl]amino]methyl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[[[2-(Trifluoromethyl)quinolin-4-yl]amino]methyl]benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound has shown promising results in preclinical studies and is currently in clinical trials for the treatment of lymphoma and other hematological malignancies.
Mecanismo De Acción
4-[[[2-(Trifluoromethyl)quinolin-4-yl]amino]methyl]benzenesulfonamide works by inhibiting the activity of Bruton's tyrosine kinase (BTK), a protein that plays a critical role in the survival and proliferation of cancer cells. By blocking the activity of BTK, 4-[[[2-(Trifluoromethyl)quinolin-4-yl]amino]methyl]benzenesulfonamide prevents cancer cells from signaling to each other and promotes their death.
Biochemical and Physiological Effects
4-[[[2-(Trifluoromethyl)quinolin-4-yl]amino]methyl]benzenesulfonamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is well-tolerated in preclinical studies and has shown minimal toxicity in animal models. 4-[[[2-(Trifluoromethyl)quinolin-4-yl]amino]methyl]benzenesulfonamide has also been shown to penetrate the blood-brain barrier, which may be useful in the treatment of brain tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[[[2-(Trifluoromethyl)quinolin-4-yl]amino]methyl]benzenesulfonamide has several advantages for use in lab experiments. It is a highly selective inhibitor of BTK, which reduces the risk of off-target effects. It has also been shown to be effective at low concentrations, which reduces the amount of compound needed for experiments. However, 4-[[[2-(Trifluoromethyl)quinolin-4-yl]amino]methyl]benzenesulfonamide has some limitations, including its relatively low solubility in water and its potential for metabolic instability.
Direcciones Futuras
There are several future directions for the development of 4-[[[2-(Trifluoromethyl)quinolin-4-yl]amino]methyl]benzenesulfonamide. One area of interest is the use of 4-[[[2-(Trifluoromethyl)quinolin-4-yl]amino]methyl]benzenesulfonamide in combination with other cancer therapies, such as immunotherapy or targeted therapies. Another area of interest is the development of 4-[[[2-(Trifluoromethyl)quinolin-4-yl]amino]methyl]benzenesulfonamide analogs with improved pharmacokinetic properties or greater selectivity for BTK. Finally, there is a need for further preclinical and clinical studies to determine the safety and efficacy of 4-[[[2-(Trifluoromethyl)quinolin-4-yl]amino]methyl]benzenesulfonamide in the treatment of cancer.
Conclusion
In conclusion, 4-[[[2-(Trifluoromethyl)quinolin-4-yl]amino]methyl]benzenesulfonamide is a promising small molecule inhibitor that has shown efficacy in preclinical models of cancer. Its mechanism of action, favorable pharmacokinetic profile, and potential for use in combination with other cancer therapies make it an attractive candidate for further development. However, further research is needed to fully understand the safety and efficacy of 4-[[[2-(Trifluoromethyl)quinolin-4-yl]amino]methyl]benzenesulfonamide in the treatment of cancer.
Métodos De Síntesis
The synthesis of 4-[[[2-(Trifluoromethyl)quinolin-4-yl]amino]methyl]benzenesulfonamide involves a multi-step process that begins with the reaction of 2-(trifluoromethyl)quinoline-4-carbaldehyde with methylamine to form 2-(trifluoromethyl)quinolin-4-amine. The resulting compound is then reacted with 4-chloromethylbenzenesulfonyl chloride to form 4-[[[2-(Trifluoromethyl)quinolin-4-yl]amino]methyl]benzenesulfonamide.
Aplicaciones Científicas De Investigación
4-[[[2-(Trifluoromethyl)quinolin-4-yl]amino]methyl]benzenesulfonamide has been extensively studied in preclinical models of cancer and has shown promising results in inhibiting the growth and proliferation of cancer cells. It has been found to be particularly effective in the treatment of lymphoma and other hematological malignancies. 4-[[[2-(Trifluoromethyl)quinolin-4-yl]amino]methyl]benzenesulfonamide has also been shown to have synergistic effects when used in combination with other cancer therapies, such as chemotherapy and immunotherapy.
Propiedades
IUPAC Name |
4-[[[2-(trifluoromethyl)quinolin-4-yl]amino]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3O2S/c18-17(19,20)16-9-15(13-3-1-2-4-14(13)23-16)22-10-11-5-7-12(8-6-11)26(21,24)25/h1-9H,10H2,(H,22,23)(H2,21,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGXWSAUCDIARLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C(F)(F)F)NCC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[[2-(Trifluoromethyl)quinolin-4-yl]amino]methyl]benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,3-benzodioxol-5-yl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B7474041.png)

![2-[5-(4-fluorophenyl)-1,3-oxazol-2-yl]-N-methylbenzamide](/img/structure/B7474051.png)

![Cyclopropyl-[4-(1-phenylcyclopropanecarbonyl)piperazin-1-yl]methanone](/img/structure/B7474062.png)
![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3-methylbenzamide](/img/structure/B7474073.png)
![2,3-dimethyl-N-[2-(methylamino)-2-oxoethyl]benzamide](/img/structure/B7474074.png)

![N-[2-(dimethylamino)-2-oxoethyl]-3-fluoro-N-methylbenzamide](/img/structure/B7474084.png)

![3-hydroxy-N-[(2-methylphenyl)methyl]benzamide](/img/structure/B7474107.png)
